Tert-butyl (3S)-3-[4-[7-(tert-butylcarbamoyl)indazol-2-yl]phenyl]piperidine-1-carboxylate
Overview
Description
“Tert-butyl (3S)-3-[4-[7-(tert-butylcarbamoyl)indazol-2-yl]phenyl]piperidine-1-carboxylate” is a chemical compound with the molecular formula C24H28N4O3 . It has a molecular weight of 420.504 . It is also known by other names such as Niraparib Impurity 31 and Niraparib Impurity 48 .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a piperidine ring, an indazole group, and a phenyl group . The exact structure can be found in various chemical databases .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 532.0±50.0 °C at 760 mmHg, and a flash point of 275.5±30.1 °C . The exact mass is 420.216156 and the LogP is 3.92 .Scientific Research Applications
Synthetic Routes and Applications in Industry
Graphical Synthetic Routes of Vandetanib A review by Mi (2015) in Fine Chemical Intermediates outlines the synthetic routes of Vandetanib, highlighting the use of tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate as an intermediate. The analysis suggests that certain synthetic routes offer higher yields and commercial value for industrial-scale manufacturing, indicating the potential industrial applications of similar tert-butyl compounds in pharmaceutical synthesis Mi, 2015.
Environmental Impact and Biodegradation
Synthetic Phenolic Antioxidants Environmental Occurrence and Toxicity
Liu and Mabury (2020) in Environmental Science & Technology discuss the occurrence and toxicity of synthetic phenolic antioxidants (SPAs) like 2,6-di-tert-butyl-4-methylphenol (BHT), relevant due to structural similarities with the compound . The paper details environmental presence, human exposure, and the need for future research on less toxic SPAs to reduce environmental pollution Liu & Mabury, 2020.
Catalysis and Organic Synthesis
Applications of tert-Butanesulfinamide in N-heterocycle Synthesis Philip et al. (2020) in RSC Advances provide an overview of using tert-butanesulfinamide for asymmetric synthesis of N-heterocycles, showing the importance of tert-butyl compounds in synthesizing structurally diverse piperidines and pyrrolidines. This illustrates the compound's relevance in the synthesis of natural products and therapeutic compounds Philip et al., 2020.
Antioxidants and Biological Activities
Natural neo acids and neo alkanes Their analogs and derivatives
Dembitsky (2006) in Lipids reviews naturally occurring neo fatty acids and alkanes, including compounds with tertiary butyl groups. These metabolites have shown various biological activities, indicating the potential for similar tert-butyl compounds to be used in pharmaceuticals, cosmetics, and agriculture Dembitsky, 2006.
properties
IUPAC Name |
tert-butyl (3S)-3-[4-[7-(tert-butylcarbamoyl)indazol-2-yl]phenyl]piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N4O3/c1-27(2,3)29-25(33)23-11-7-9-21-18-32(30-24(21)23)22-14-12-19(13-15-22)20-10-8-16-31(17-20)26(34)35-28(4,5)6/h7,9,11-15,18,20H,8,10,16-17H2,1-6H3,(H,29,33)/t20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQALFSOAVNUSM-HXUWFJFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=CC2=CN(N=C21)C3=CC=C(C=C3)C4CCCN(C4)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC(=O)C1=CC=CC2=CN(N=C21)C3=CC=C(C=C3)[C@@H]4CCCN(C4)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (3S)-3-[4-[7-(tert-butylcarbamoyl)indazol-2-yl]phenyl]piperidine-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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